

# An In-depth Technical Guide to 3-Chlorohexane

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 3-Chlorohexane

Cat. No.: B1360981

[Get Quote](#)

This technical guide provides a comprehensive overview of **3-Chlorohexane**, tailored for researchers, scientists, and professionals in drug development. It covers the molecule's fundamental properties, including its molecular formula and weight, detailed physicochemical data, a representative experimental protocol for its synthesis, and its relationship with its structural isomers.

## Core Molecular Information

Molecular Formula: C<sub>6</sub>H<sub>13</sub>Cl[1][2][3][4]

Molecular Weight: 120.62 g/mol [1][2][3][4]

**3-Chlorohexane** is a halogenated alkane consisting of a six-carbon hexane chain with a chlorine atom substituted at the third carbon position.[1] It is a colorless liquid at room temperature and is sparingly soluble in water but soluble in common organic solvents.[1]

## Quantitative Physicochemical Data

The following table summarizes the key quantitative properties of **3-Chlorohexane** for easy reference and comparison.

| Property          | Value                                              | Source(s)                                                                       |
|-------------------|----------------------------------------------------|---------------------------------------------------------------------------------|
| Molecular Formula | C <sub>6</sub> H <sub>13</sub> Cl                  | <a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a> |
| Molecular Weight  | 120.62 g/mol                                       | <a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a> |
| CAS Number        | 2346-81-8                                          | <a href="#">[3]</a>                                                             |
| Boiling Point     | 125 °C at 760 mmHg                                 | <a href="#">[4]</a>                                                             |
| Melting Point     | -35.1 °C (estimated)                               | <a href="#">[4]</a>                                                             |
| Density           | 0.865 g/cm <sup>3</sup>                            | <a href="#">[4]</a>                                                             |
| Refractive Index  | 1.4160 - 1.4200                                    | <a href="#">[4]</a>                                                             |
| Vapor Pressure    | 15 mmHg at 25 °C                                   | <a href="#">[4]</a>                                                             |
| Flash Point       | 25 °C                                              | <a href="#">[4]</a>                                                             |
| Solubility        | Less soluble in water; soluble in organic solvents | <a href="#">[1]</a>                                                             |

## Experimental Protocols

A common and effective method for the synthesis of secondary alkyl chlorides like **3-Chlorohexane** is the reaction of the corresponding alcohol with thionyl chloride (SOCl<sub>2</sub>).[\[5\]](#)[\[6\]](#) This method is often preferred over the use of hydrohalic acids as it proceeds under milder conditions and is less likely to cause carbocation rearrangements.[\[6\]](#) The byproducts of the reaction, sulfur dioxide (SO<sub>2</sub>) and hydrogen chloride (HCl), are gases, which simplifies the purification of the desired product.[\[5\]](#)

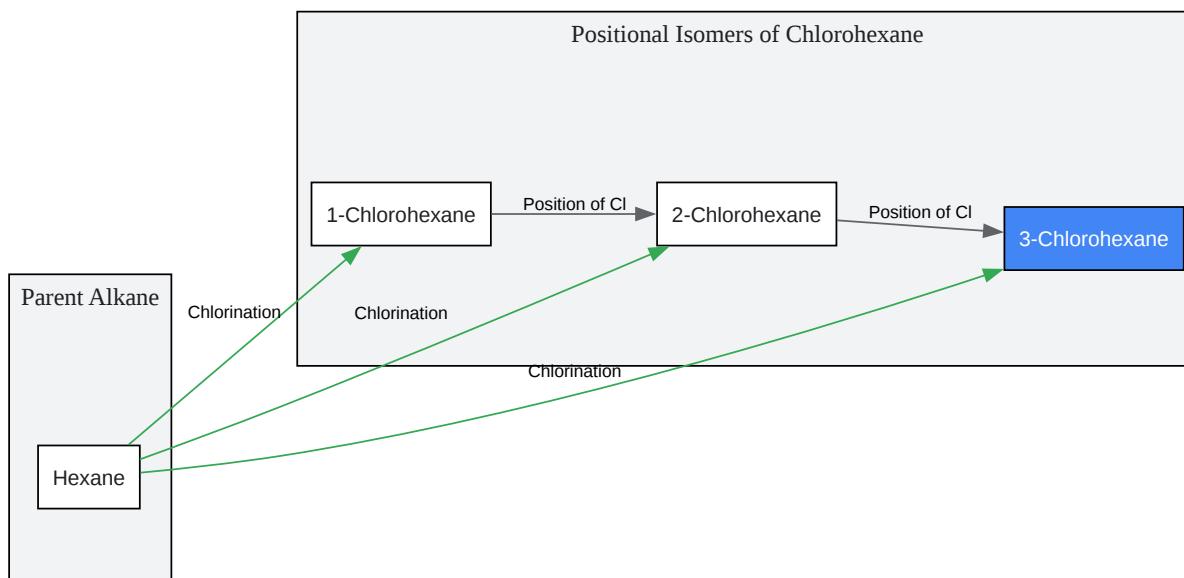
## Synthesis of 3-Chlorohexane from 3-Hexanol using Thionyl Chloride

Objective: To synthesize **3-Chlorohexane** via the reaction of 3-Hexanol with thionyl chloride.

Materials:

- 3-Hexanol

- Thionyl chloride ( $\text{SOCl}_2$ )
- Pyridine (optional, as a base to neutralize HCl)
- Anhydrous diethyl ether
- Saturated sodium bicarbonate solution
- Anhydrous magnesium sulfate
- Round-bottom flask
- Reflux condenser with a drying tube (e.g., filled with calcium chloride)
- Dropping funnel
- Heating mantle
- Separatory funnel
- Distillation apparatus


**Procedure:**

- **Reaction Setup:** In a dry round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, place 3-Hexanol dissolved in anhydrous diethyl ether. The system should be protected from atmospheric moisture using a drying tube on the condenser.
- **Addition of Thionyl Chloride:** Cool the flask in an ice bath. Slowly add thionyl chloride, optionally mixed with pyridine, from the dropping funnel to the stirred solution of 3-Hexanol. The addition should be dropwise to control the exothermic reaction.
- **Reaction:** After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. The mixture is then gently refluxed for a period, typically 1-2 hours, to ensure the reaction goes to completion. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

- **Work-up:** After cooling the reaction mixture, it is carefully poured into a separatory funnel containing ice-cold water. The organic layer is separated, and the aqueous layer is extracted with diethyl ether.
- **Neutralization and Drying:** The combined organic layers are washed with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by washing with brine. The organic layer is then dried over anhydrous magnesium sulfate.
- **Purification:** The drying agent is removed by filtration, and the solvent is evaporated under reduced pressure. The crude **3-Chlorohexane** is then purified by fractional distillation to obtain the final product.

## Structural Relationships and Isomerism

The molecular formula  $C_6H_{13}Cl$  represents several structural isomers. **3-Chlorohexane** is one of these isomers, and its properties can be compared to its positional isomers, where the chlorine atom is located at different positions on the hexane chain. The following diagram illustrates the relationship between **3-Chlorohexane** and its primary positional isomers.



[Click to download full resolution via product page](#)

## Positional Isomers of Chlorohexane

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. CAS 2346-81-8: 3-Chlorohexane | CymitQuimica [cymitquimica.com]
- 2. 3-Chlorohexane | C6H13Cl | CID 33016 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-Chlorohexane [webbook.nist.gov]
- 4. lookchem.com [lookchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. 10.5 Preparing Alkyl Halides from Alcohols - Organic Chemistry | OpenStax [openstax.org]
- To cite this document: BenchChem. [An In-depth Technical Guide to 3-Chlorohexane]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1360981#3-chlorohexane-molecular-formula-and-weight\]](https://www.benchchem.com/product/b1360981#3-chlorohexane-molecular-formula-and-weight)

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)